molecular formula C18H20BNO3 B8204234 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester

Cat. No.: B8204234
M. Wt: 309.2 g/mol
InChI Key: PMIZACUVPSXHEY-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C18H20BNO3 and a molecular weight of 309.17 g/mol . This compound is characterized by the presence of a boronic acid ester group, a pyridine ring, and a formyl-substituted phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Chemical Reactions Analysis

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The reaction proceeds through the following steps:

Comparison with Similar Compounds

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester can be compared with other boronic acid esters, such as:

Biological Activity

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a formylphenyl group with a pyridine and boronic acid moiety, allowing for diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

  • Molecular Formula : C18H20BNO3
  • Molecular Weight : 309.17 g/mol
  • CAS Number : [Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes and other enzymes, making them valuable in cancer therapy.
  • Molecular Recognition : The compound can selectively bind to specific biomolecules, influencing cellular processes.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that boronic acid derivatives exhibit potent anticancer effects by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For example:

  • In vitro studies showed that related compounds can halt the cell cycle at the G2/M phase, resulting in growth inhibition of various cancer cell lines .

Antiviral Activity

Recent investigations suggest that boronic acids can also display antiviral properties. For instance:

  • Compounds similar to this compound have been found to inhibit HIV replication by interfering with viral proteases, enhancing their potential as antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerProteasome inhibition
AntiviralInhibition of viral proteases
Enzyme InhibitionInteraction with diols

Case Studies

  • Proteasome Inhibition Study :
    • A study evaluated the effects of various boronic acids on cancer cell lines, showing that modifications in the boronic structure enhance selectivity and potency against specific types of cancer.
    • Results indicated IC50 values in the nanomolar range for certain derivatives, suggesting strong inhibitory effects on tumor growth.
  • Antiviral Efficacy :
    • Research demonstrated that certain boronic acid derivatives could effectively inhibit HIV replication in vitro.
    • The mechanism was linked to the compound's ability to bind to viral proteins, disrupting their function and preventing viral assembly.

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(20-11-15)14-7-5-13(12-21)6-8-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIZACUVPSXHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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